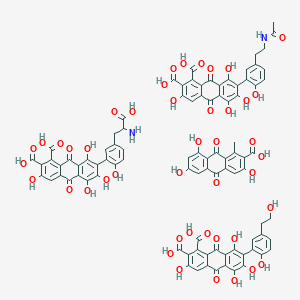

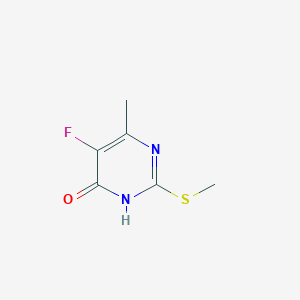

![molecular formula C7H7N3O2S B3029343 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one CAS No. 626226-54-8](/img/structure/B3029343.png)

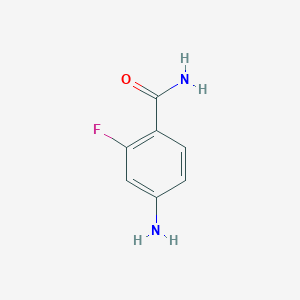

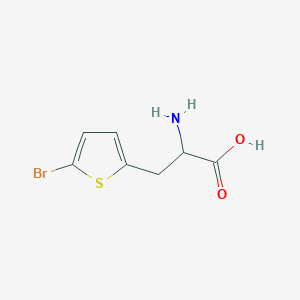

7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as THPO, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THPO is a thiazolopyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

- Anticancer Activity : Compound (1) derived from this thiazole scaffold has been utilized in synthesizing a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives. Some of these derivatives were evaluated for their antitumor activity against breast cancer cell lines .

- Antibacterial and Antifungal Properties : Thiazole derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for drug development .

- Anti-Inflammatory and Antiviral Effects : Thiazoles exhibit anti-inflammatory and antiviral properties, which could be explored further .

- Covalent Triazine Frameworks (CTFs) : Incorporating the thiazolo[5,4-d]thiazole moiety into CTFs enhances their photocatalytic performance. For instance, CTF-NWU-1, synthesized via a condensation reaction, demonstrates improved photocatalytic behavior .

- Covalent Organic Frameworks (COFs) : Although rare, thiazolo[5,4-d]thiazole units have been added to COFs for visible light photocatalysis. Researchers are exploring their potential for activating O2 in a metal-free context .

- Estrogen Receptor Ligands : Thiazole analogs can serve as estrogen receptor ligands .

- Neuropeptides and Adenosine Receptors : Thiazoles have been investigated as neuropeptides and Y5 adenosine receptor ligands .

- Other Activities : Thiazoles are implicated in pain therapy, fibrinogenic receptor antagonism, and bacterial DNA gyrase B inhibition .

Medicinal Chemistry and Drug Development

Photocatalysis and Materials Science

Biological Receptor Ligands and Other Applications

Mechanism of Action

Target of Action

Thiazole derivatives, a core structural motif in this compound, have been found to interact with a wide range of biological targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of pathways, including those related to obesity, hyperlipidemia, atherosclerotic diseases .

Result of Action

Some thiazole derivatives have been evaluated against a breast cancer cell line for their antitumor activity .

properties

IUPAC Name |

7-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-8-7-10-6-5(13-7)3(11)2-4(12)9-6/h2H,1H3,(H3,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVRAHNUMSFRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715760 |

Source

|

| Record name | 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |

CAS RN |

626226-54-8 |

Source

|

| Record name | 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

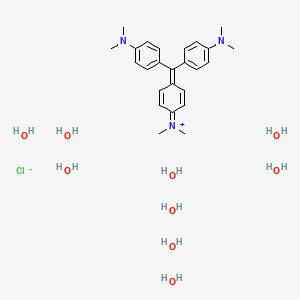

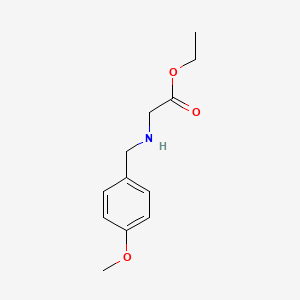

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)